molecular formula C14H14N2O4 B2810527 N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide CAS No. 352013-19-5

N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide

Cat. No.: B2810527
CAS No.: 352013-19-5
M. Wt: 274.276
InChI Key: POGVQNZBSPKXQF-UHFFFAOYSA-N
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Description

N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide: is an organic compound that features a furan ring and a methoxy-substituted phenyl group connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide typically involves the reaction of furan-2-carboxylic acid with 2-methoxy-aniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with a base, such as triethylamine, to form the desired oxalamide compound.

Industrial Production Methods: In an industrial setting, the production of N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme inhibition assays.

Medicine: N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxy-phenyl group allow for strong binding interactions with these targets, leading to inhibition or modulation of their activity. The oxalamide linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-Furan-2-ylmethyl-N’-(2-hydroxy-phenyl)-oxalamide
  • N-Furan-2-ylmethyl-N’-(2-chloro-phenyl)-oxalamide
  • N-Furan-2-ylmethyl-N’-(2-nitro-phenyl)-oxalamide

Comparison: N-Furan-2-ylmethyl-N’-(2-methoxy-phenyl)-oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, the methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGVQNZBSPKXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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